Basisches Eisen(III)-acetat

Übersicht

Beschreibung

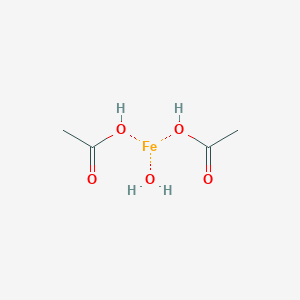

Ferric acetate, basic, also known as basic iron acetate, is a coordination complex with the formula [Fe₃O(OAc)₆(H₂O)₃]OAc. It is commonly observed as a brownish-red powder or a reddish-brown solution. This compound is notable for its use in various industrial and scientific applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

Ferric acetate has a wide range of applications across different fields:

Wirkmechanismus

Target of Action

Ferric acetate, also known as basic iron acetate, is a coordination complex . The primary targets of ferric acetate are the iron transport and storage proteins in the body, such as transferrin and ferritin . These proteins play a crucial role in maintaining iron homeostasis, which is essential for various physiological processes, including oxygen transport and DNA synthesis .

Mode of Action

Ferric acetate interacts with its targets through a process known as chelation . In this process, the ferric ions (Fe3+) in ferric acetate bind to the oxygen atoms in the acetate ions (CH3COO-) forming a coordination complex . This complex can then interact with iron-binding proteins in the body, facilitating the transport and storage of iron .

Biochemical Pathways

The action of ferric acetate affects several biochemical pathways. One of the key pathways is the iron absorption pathway. Ferric acetate can increase the bioavailability of iron, enhancing its absorption in the gastrointestinal tract . This can lead to an increase in the production of hemoglobin, a protein that carries oxygen in the blood . Additionally, ferric acetate can also influence the regulation of iron homeostasis, affecting the synthesis and degradation of ferritin, the primary iron storage protein .

Pharmacokinetics

The pharmacokinetics of ferric acetate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ferric acetate is absorbed in the gastrointestinal tract . It is then distributed throughout the body, primarily binding to transferrin in the blood for transport to various tissues . Ferric acetate is metabolized in the liver, where it is incorporated into ferritin for storage . The excretion of ferric acetate is primarily through the feces, with a small amount excreted in the urine .

Result of Action

The action of ferric acetate results in increased iron levels in the body, which can help to alleviate conditions such as iron deficiency anemia . By increasing the availability of iron, ferric acetate can enhance the production of hemoglobin, improving oxygen transport in the body . Additionally, by influencing iron homeostasis, ferric acetate can help to maintain optimal iron levels in the body, supporting various physiological processes .

Action Environment

The action, efficacy, and stability of ferric acetate can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of ferric acetate . Additionally, the presence of other dietary components, such as calcium and certain types of dietary fiber, can interfere with iron absorption, potentially affecting the efficacy of ferric acetate . Furthermore, the stability of ferric acetate can be affected by factors such as temperature and humidity .

Biochemische Analyse

Biochemical Properties

The Fe centres are equivalent, each being octahedral, being bound to six oxygen ligands, including a triply bridging oxide at the center of the equilateral triangle .

Molecular Mechanism

The molecular mechanism of Ferric acetate, basic involves its interaction with other molecules at the atomic level. The terminal aqua ligands on the trimetallic framework can be substituted with other ligands . Reduction of the cation affords the neutral mixed-valence derivative that contains one ferrous and two ferric centers .

Transport and Distribution

It’s known that the compound forms on treating aqueous solutions of iron (III) sources with acetate salts

Subcellular Localization

It’s known that the compound forms on treating aqueous solutions of iron (III) sources with acetate salts

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Basic ferric acetate is typically synthesized by treating aqueous solutions of iron(III) sources with acetate salts. A common precursor is freshly precipitated iron oxide/hydroxide, which is halide-free . The reaction can be represented as: [ \text{Fe(OH)₃ + 3 CH₃COOH → [Fe₃O(OAc)₆(H₂O)₃]OAc + 3 H₂O} ]

Industrial Production Methods: In industrial settings, ferric acetate is produced by heating iron, acetic acid, and air. This method is often used to create materials described as basic iron acetates, which are utilized as dyes and mordants .

Analyse Chemischer Reaktionen

Types of Reactions: Ferric acetate undergoes various chemical reactions, including:

Substitution Reactions: The terminal aqua ligands on the trimetallic framework can be substituted with other ligands such as pyridine and dimethylformamide.

Reduction Reactions: Reduction of the cation affords the neutral mixed-valence derivative containing one ferrous and two ferric centers.

Common Reagents and Conditions:

Substitution Reactions: Pyridine, dimethylformamide.

Reduction Reactions: Reducing agents like sodium borohydride.

Major Products:

- Substituted ferric acetate complexes.

- Mixed-valence iron complexes.

Vergleich Mit ähnlichen Verbindungen

- Chromium(III) acetate

- Ruthenium(III) acetate

- Vanadium(III) acetate

- Manganese(III) acetate

- Rhodium(III) acetate

Comparison: Ferric acetate is unique due to its ability to form stable trinuclear complexes with a triply bridging oxide ligand. This structure imparts distinct catalytic properties, making it particularly useful in organic synthesis and industrial applications .

Biologische Aktivität

Ferric acetate, a coordination compound also known as basic iron acetate, has garnered attention for its diverse biological activities. This article explores its properties, applications, and implications in various biological contexts, supported by data tables and relevant case studies.

Ferric acetate is represented by the molecular formula and has a molecular weight of approximately 232.98 g/mol. The compound exists as a coordination complex where iron (Fe) is in the +3 oxidation state, coordinated with acetate ions. The structure can be described as follows:

- Coordination Geometry : Octahedral

- Iron Coordination : Three acetate groups coordinate to the iron ion.

1. Antimicrobial Properties

Ferric acetate has shown potential antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of pathogenic bacteria, which could be beneficial in developing new antimicrobial agents.

2. Cellular Effects

Studies have demonstrated that ferric acetate influences cellular processes such as:

- Cell Proliferation : In vitro studies using MC3T3-E1 osteoblastic cells revealed that ferric acetate promotes cell proliferation and differentiation, suggesting its potential use in bone regeneration therapies .

- Cytotoxicity : The compound's cytotoxic effects were evaluated using MTT assays, showing that higher concentrations can adversely affect cell viability .

3. Role in Microbial Metabolism

Ferric acetate serves as an electron acceptor in anaerobic microbial processes. For instance, hyperthermophilic microorganisms such as Ferroglobus placidus utilize ferric ions to oxidize acetate to carbon dioxide, demonstrating its importance in biogeochemical cycles in extreme environments .

Case Study 1: Osteogenic Differentiation

A study investigated the role of ferric acetate in enhancing osteogenic differentiation of stem cells. The results indicated significant increases in alkaline phosphatase activity and mineralization when cells were cultured with ferric acetate compared to controls .

| Time (Days) | Alkaline Phosphatase Activity (U/mg protein) | Mineralization (%) |

|---|---|---|

| 7 | 20 ± 2 | 15 ± 3 |

| 14 | 35 ± 5 | 30 ± 4 |

| 21 | 50 ± 6 | 50 ± 5 |

Case Study 2: Microbial Growth

In another study focusing on microbial communities, researchers found that Geoglobus ahangari utilized ferric ions for growth while oxidizing acetate at high temperatures (85°C). This process highlights the ecological significance of ferric acetate in anaerobic environments .

| Microbe | Growth Rate (OD600) | Acetate Consumed (mM) | Fe(III) Reduced (mM) |

|---|---|---|---|

| Ferroglobus placidus | 0.8 | 10 | 8 |

| Geoglobus ahangari | 0.6 | 8 | 6 |

Biomedical Applications

Ferric acetate is being explored for applications in drug delivery systems and as a bioactive agent in tissue engineering due to its ability to enhance cellular activities and promote mineralization.

Industrial Uses

In addition to its biological applications, ferric acetate is widely used in the textile industry as a mordant for dyeing processes and as a wood preservative due to its antifungal properties.

Eigenschaften

IUPAC Name |

acetic acid;iron;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURQVYUQNCFEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10FeO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10450-55-2 | |

| Record name | Ferric acetate, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010450552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric acetate, basic | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iron di(acetate) hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.